1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-bromo-3-ethoxybenzenesulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-bromo-3-ethoxybenzenesulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a benzodioxole moiety and a brominated ethoxybenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-bromo-3-ethoxybenzenesulfonyl)piperazine typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Bromination: The ethoxybenzenesulfonyl group is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light.
Piperazine Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction, where the benzodioxole moiety is attached to the piperazine via a suitable linker, often using a base like potassium carbonate in a polar aprotic solvent.
Final Coupling: The brominated ethoxybenzenesulfonyl group is then coupled to the piperazine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-bromo-3-ethoxybenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The brominated ethoxybenzenesulfonyl group can be reduced to the corresponding ethoxybenzenesulfonyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the ethoxybenzenesulfonyl group can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of ethoxybenzenesulfonyl derivatives.
Substitution: Formation of substituted ethoxybenzenesulfonyl piperazine derivatives.
Scientific Research Applications
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-bromo-3-ethoxybenzenesulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-bromo-3-ethoxybenzenesulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the brominated ethoxybenzenesulfonyl group can form covalent bonds with nucleophilic residues, leading to inhibition or modulation of the target’s activity. This dual interaction can result in the compound’s biological effects, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-chloro-3-ethoxybenzenesulfonyl)piperazine
- 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methyl-3-ethoxybenzenesulfonyl)piperazine
- 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-fluoro-3-ethoxybenzenesulfonyl)piperazine
Uniqueness
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-bromo-3-ethoxybenzenesulfonyl)piperazine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine atoms can enhance the compound’s ability to form covalent bonds with biological targets, potentially increasing its potency and selectivity compared to its chloro, methyl, or fluoro analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-bromo-3-ethoxyphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O5S/c1-2-26-19-12-16(4-5-17(19)21)29(24,25)23-9-7-22(8-10-23)13-15-3-6-18-20(11-15)28-14-27-18/h3-6,11-12H,2,7-10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKNVUUUIABUJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.